BODIPY FL-EDA: A Comprehensive Technical Guide for Molecular Biology Applications
BODIPY FL-EDA: A Comprehensive Technical Guide for Molecular Biology Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
BODIPY FL-EDA (4,4-Difluoro-5,7-Dimethyl-4-Bora-3a,4a-Diaza-s-Indacene-3-Propionyl Ethylenediamine) is a versatile and widely utilized fluorescent probe in molecular biology. Belonging to the BODIPY class of dyes, it is renowned for its sharp excitation and emission peaks, high fluorescence quantum yield, and relative insensitivity to environmental polarity and pH.[1] Its primary utility lies in its amine-reactive nature, allowing for the covalent labeling of various biomolecules. This guide provides an in-depth overview of the applications, quantitative properties, and detailed experimental protocols involving BODIPY FL-EDA.
Core Applications in Molecular Biology
The principal application of BODIPY FL-EDA is the fluorescent labeling and subsequent quantification of nucleotides, particularly adenosine (B11128) triphosphate (ATP).[2] This is achieved through a carbodiimide-mediated reaction that couples the ethylenediamine (B42938) group of BODIPY FL-EDA to the phosphate (B84403) groups of nucleotides. The resulting fluorescently labeled nucleotides can be separated and quantified with high sensitivity using techniques such as Capillary Electrophoresis with Laser-Induced Fluorescence (CE-LIF).[2][]
Beyond nucleotide analysis, BODIPY FL-EDA is also employed in:
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Lipid and Membrane Studies: Its lipophilic nature makes it suitable for labeling lipids and studying lipid metabolism and localization within cells.[4][]
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Kinase Assays: BODIPY FL-labeled ATP analogues are used in fluorescence polarization (FP)-based assays to screen for kinase inhibitors.[6]
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Protein Labeling: The amine group of BODIPY FL-EDA can be conjugated to carboxyl groups on proteins, enabling their fluorescent detection and analysis.
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High-Throughput Screening (HTS): Its robust fluorescence properties make it a valuable tool in various HTS applications for drug discovery.[7][8]
Quantitative Data Summary
The photophysical properties of BODIPY FL-EDA are critical for its application in fluorescence-based assays. The following table summarizes its key quantitative data.
| Property | Value | Reference(s) |
| Excitation Maximum (λex) | ~503 nm | [2] |
| Emission Maximum (λem) | ~512 nm | [2] |
| Molar Extinction Coefficient (ε) | >80,000 cm⁻¹M⁻¹ | [9] |
| Fluorescence Quantum Yield (Φ) | Approaching 1.0 | [9] |
Key Experimental Protocols
Labeling of ATP with BODIPY FL-EDA
This protocol describes the derivatization of ATP with BODIPY FL-EDA for subsequent analysis by CE-LIF.
Materials:
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BODIPY FL-EDA
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Dimethyl sulfoxide (B87167) (DMSO)
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1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
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HEPES buffer (50 mM, pH 7.5)
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ATP standard solutions
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Cell or tissue lysates
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Microcentrifuge tubes
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Incubator
Procedure:
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Preparation of BODIPY FL-EDA Stock Solution: Dissolve 8.15 mg of BODIPY FL-EDA in 1 mL of DMSO to prepare a 22 mmol/L stock solution. Aliquot and store at -20°C or -80°C, protected from light.[2]
-
Sample Derivatization:
-
Sample Preparation for CE-LIF: Dilute the derivatized sample 40-fold with deionized water before injection into the CE instrument.[2]
Quantification of Labeled ATP by CE-LIF
Instrumentation and Parameters:
-
Capillary Electrophoresis system with a Laser-Induced Fluorescence detector.
-
Uncoated fused-silica capillary (e.g., 75 µm I.D., 50 cm effective length).[]
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Laser excitation source (e.g., 488 nm Argon ion laser).
-
Emission filter appropriate for BODIPY FL (e.g., 520 nm).
-
Running Buffer: 10 mmol/L tribasic sodium phosphate, pH 11.5.[]
-
Separation Voltage: 22 kV.[]
Procedure:
-
Capillary Conditioning: Before the first use, and daily, condition the capillary by flushing sequentially with 1 M NaOH (30 min), deionized water (15 min), and running buffer (30 min). Between runs, flush with 0.1 M NaOH (2 min), deionized water (2 min), and running buffer (5 min).[1][10][11][12]
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Sample Injection: Inject the diluted, derivatized sample using a pressure of 0.5 psi for 5-10 seconds.
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Electrophoretic Separation: Apply the separation voltage (22 kV) and record the electropherogram. The BODIPY-ATP conjugate will migrate based on its charge-to-mass ratio.
-
Data Analysis:
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Generate a standard curve by running a series of known concentrations of derivatized ATP standards.
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Plot the peak area of the BODIPY-ATP conjugate against the ATP concentration.
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Determine the concentration of ATP in the unknown samples by interpolating their peak areas from the standard curve.[2]
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Visualizations
Figure 1: Reaction scheme for the labeling of ATP with BODIPY FL-EDA.
Figure 2: Experimental workflow for ATP quantification using BODIPY FL-EDA and CE-LIF.
Figure 3: Workflow for a high-throughput kinase inhibitor screen using a BODIPY FL-ATP analog.
References
- 1. Capillary Conditioning — The Foundation of Precision in capillary electrophoresis (CE) | Separation Science [sepscience.com]
- 2. medchemexpress.com [medchemexpress.com]
- 4. Methods for imaging and detecting modification of proteins by reactive lipid species - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Use of BODIPY-Labeled ATP Analogues in the Development and Validation of a Fluorescence Polarization-Based Assay for Screening of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. High-throughput screening for kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. BODIPY Dye Series—Section 1.4 | Thermo Fisher Scientific - US [thermofisher.com]
- 10. Capillary electrophoresis-laser induced fluorescence (CE-LIF) assay for measurement of intra-cellular D-Serine and serine racemase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. research.vu.nl [research.vu.nl]
- 12. pubs.acs.org [pubs.acs.org]
